REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]1[CH:16]=[N:15][C:14]([CH2:17][CH:18]([O:21][CH3:22])[O:19][CH3:20])=[CH:13][N:12]=1)C1C=CC=CC=1>CO.[Pd]>[CH3:22][O:21][CH:18]([O:19][CH3:20])[CH2:17][C:14]1[N:15]=[CH:16][C:11]([NH2:10])=[N:12][CH:13]=1
|
Name
|
5-(2,2-dimethoxy-ethyl)-pyrazin-2-yl-carbamic acid benzyl ester
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=NC=C(N=C1)CC(OC)OC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then hydrogenated under a hydrogen atmosphere at 25° C.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1N=CC(=NC1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |